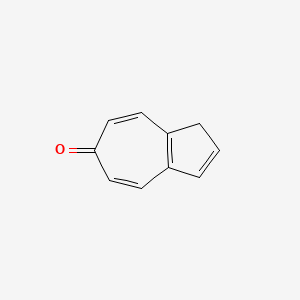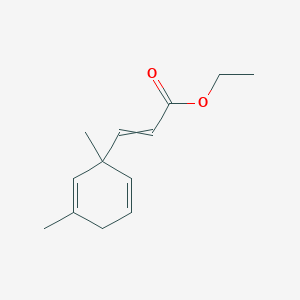
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethyl and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate typically involves the reaction of 1,3-dimethylcyclohexa-2,5-diene with ethyl acrylate under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the cyclohexadiene ring to single bonds, forming a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological molecules. The pathways involved include the activation of specific signaling cascades that lead to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-cyclohexa-1,3-diene: Similar structure but lacks the ethyl ester moiety.
1-ethyl-3,5-dimethylcyclohexane: Saturated analog with a cyclohexane ring instead of a cyclohexadiene ring.
Uniqueness
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate is unique due to its conjugated diene system and the presence of an ethyl ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
64081-51-2 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H18O2/c1-4-15-12(14)7-9-13(3)8-5-6-11(2)10-13/h5,7-10H,4,6H2,1-3H3 |
Clave InChI |
BXYVHVGVTJUZLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1(C=CCC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


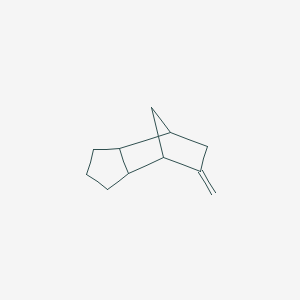
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
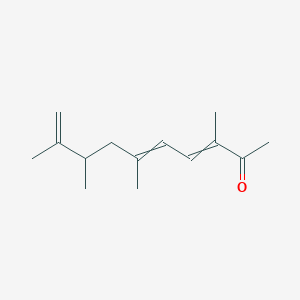
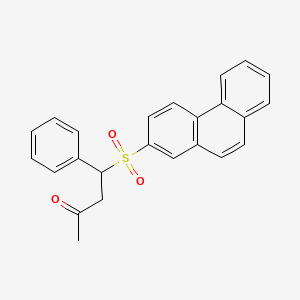
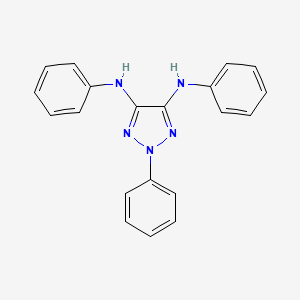

![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

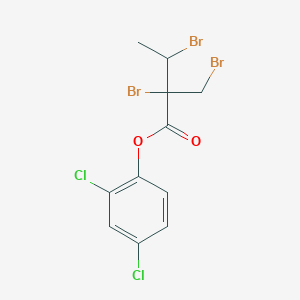
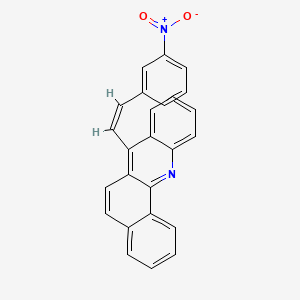

![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
